Product packaging for Macarbomycin(Cat. No.:CAS No. 11130-59-9)

Macarbomycin

Cat. No.: B1173522
CAS No.: 11130-59-9
Attention: For research use only. Not for human or veterinary use.
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Description

Macarbomycin is a macrocyclic antibiotic identified for its specific activity against Gram-positive bacteria. Its primary research value lies in its characterized mechanism of action: it functions as a potent inhibitor of peptidoglycan synthesis . This targeted activity makes it a valuable tool in microbiological and biochemical research for studying bacterial cell wall biosynthesis and structure. Researchers utilize this compound in fundamental studies to elucidate the pathways and enzymes involved in peptidoglycan formation, a critical process for bacterial cell viability and an established target for antibacterial agents. Its effectiveness has been demonstrated both in vivo and in vitro, providing a versatile compound for various experimental models . This product is labeled "For Research Use Only" (RUO). It is not intended for use in diagnostic procedures, patient management, or any other clinical application, and is strictly not for human or veterinary use .

Properties

CAS No.

11130-59-9

Molecular Formula

C21H15FeO6

Origin of Product

United States

Microbial Origin and Biosynthetic Pathways of Macarbomycin

Identification of Macarbomycin-Producing Organisms: Streptomyces phaeochromogenes

Streptomyces phaeochromogenes has been identified as a key producer of this compound. jst.go.jpnih.gov This bacterium is a species within the genus Streptomyces, characterized as Gram-positive, aerobic, and known for forming complex vegetative mycelium and spore chains. wikipedia.orgbjid.org.brontosight.ai S. phaeochromogenes is recognized for its ability to produce various secondary metabolites, including other antibiotics like moenomycin and bambermycin (B10762621). wikipedia.orgnih.gov Several strains of S. phaeochromogenes are deposited in culture collections, with research highlighting their potential for producing bioactive compounds. ontosight.aidsmz.dedsmz.dedsmz.de this compound, along with diumycins, was first identified in S. phaeochromogenes ATCC21346 and S. umbrinus ATCC15972. nih.govpsu.edu

Genetic and Enzymatic Foundations of this compound Biosynthesis

The biosynthesis of complex natural products like this compound is governed by specialized gene clusters within the producing organism's genome. These biosynthetic gene clusters (BGCs) encode the necessary enzymes and regulatory proteins that orchestrate the step-by-step assembly of the molecule. secondarymetabolites.orgjmicrobiol.or.kr

While detailed studies specifically focusing on the this compound BGC in S. phaeochromogenes are less extensively documented compared to the well-studied moenomycin A biosynthesis in Streptomyces ghanaensis, insights can be drawn from the broader understanding of phosphoglycolipid antibiotic biosynthesis. nih.govpsu.eduresearchgate.net The biosynthesis involves the assembly of several distinct building blocks, including a phosphoglycerate lipid moiety and a complex oligosaccharide chain. nih.govpsu.edu

Studies on the biosynthesis of moenomycin family antibiotics, including those related to this compound, have involved the identification of biosynthetic intermediates. Analysis of metabolites from wild-type and mutant strains, coupled with in vitro reconstitution experiments, has been instrumental in proposing the sequence of reactions. nih.gov For instance, intermediates in moenomycin A biosynthesis have been identified, providing clues about the assembly process of the oligosaccharide chain and the attachment of the lipid and phosphoglycerate moieties. nih.govgoogle.com The structural diversity observed within the moenomycin family arises partly from modifications to the carbohydrate units and variations in the lipid chain. nih.gov

The enzymes encoded within the this compound biosynthetic gene cluster are responsible for catalyzing the specific reactions required for the synthesis of the antibiotic. Based on studies of related phosphoglycolipid antibiotics, these enzymes likely include glycosyltransferases for assembling the sugar moieties, enzymes involved in the synthesis and modification of the lipid chain, kinases for phosphorylation, and potentially enzymes for tailoring modifications like carbamoylation or methylation. nih.govgoogle.com

Research on moenomycin biosynthesis in S. ghanaensis has identified and characterized several genes and the proteins they encode, providing a framework for understanding the enzymatic steps involved. google.com For example, glycosyltransferases (GTs) play a crucial role in adding sugar units to the growing oligosaccharide chain. nih.govgoogle.com The modularity and flexibility observed in moenomycin biosynthetic machinery suggest that the enzymes can exhibit some substrate promiscuity, potentially contributing to the structural diversity within the family. nih.govpsu.edu Regulatory genes, such as bldA, adpA, and absB, have also been implicated in controlling the production of phosphoglycolipid antibiotics like moenomycin. royalsocietypublishing.org

Comparative Analysis of Biosynthetic Gene Clusters within the Moenomycin Family of Phosphoglycolipid Antibiotics

This compound belongs to the moenomycin family of phosphoglycolipid antibiotics, which share a common structural scaffold characterized by a phosphoglycerate group linked to an isoprenoid lipid chain and a complex oligosaccharide. nih.govpsu.edu Comparative analysis of the biosynthetic gene clusters responsible for producing different members of this family reveals both conserved features and variations that account for the structural diversity. nih.govnih.govnih.gov

While only a limited number of moenomycin biosynthetic gene clusters were initially known, primarily from Streptomyces ghanaensis and Streptomyces clavuligerus, the identification of a novel gene cluster in Actinoplanes teichomyceticus for the production of teichomycin, another phosphoglycolipid antibiotic, has expanded the understanding of the genetic architecture within this family. nih.govscispace.com These comparisons highlight differences in gene content, organization, and regulatory elements that contribute to the distinct structures of the produced antibiotics. nih.govscispace.com Studying these variations provides insights into the evolutionary history of these pathways and offers opportunities for combinatorial biosynthesis to generate novel phosphoglycolipid structures. nih.govpsu.edunih.govscispace.com

Chemical Structure Elucidation and Advanced Spectroscopic Characterization of Macarbomycin

Structural Complexity: Integration of Oligosaccharide, Lipid, and Phosphorus Moieties

Macarbomycin's structural complexity arises from the covalent linkage of distinct chemical classes: oligosaccharides, a lipid chain, and a phosphorus-containing component. This hybrid structure is characteristic of the moenomycin family of antibiotics. Related compounds like moenomycin feature a pentasaccharide linked to a phosphoglycerate, which is further attached to a long-chain alcohol (moenocinol) citeab.comresearchgate.net. The oligosaccharide portion typically forms the core, providing a rigid scaffold, while the lipid chain contributes lipophilicity and plays a crucial role in the molecule's interaction with biological targets, such as bacterial cell wall synthesis enzymes citeab.com. The presence of phosphorus, often in the form of a phosphodiester linkage, adds another layer of complexity and is vital for the antibiotic's function nih.gov. The precise connectivity between these units and the stereochemistry at multiple chiral centers are key aspects that must be determined during structural elucidation.

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and relative stereochemistry of organic molecules. For a complex molecule like this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are crucial nih.govnih.gov.

¹H NMR provides information about the different types of protons in the molecule, their chemical environments (chemical shifts), and their coupling interactions with neighboring protons (splitting patterns), which helps in establishing connectivities within each moiety (oligosaccharide, lipid, phosphoglycerate).

¹³C NMR complements ¹H NMR by revealing the carbon skeleton and the chemical environment of each carbon atom nih.gov.

2D NMR techniques , such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for mapping through-bond connectivities and identifying spin systems within the molecule nih.gov. HSQC and HMBC are particularly useful for correlating proton and carbon signals, aiding in the assignment of resonances and the identification of linkages between different parts of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about through-space correlations between nuclei, which is vital for determining the relative stereochemistry and conformation of the molecule, especially the configuration of chiral centers within the sugar rings and the lipid chain nih.gov.

Modern high-field NMR spectrometers offer improved resolution and sensitivity, which are critical for analyzing large and complex molecules present in potentially limited quantities nih.govnih.gov.

Mass Spectrometry (MS) provides crucial information about the molecular weight of this compound and its constituent fragments, aiding in confirming the molecular formula and understanding the molecule's substructures scbt.com.

High-resolution MS (HRMS) techniques, such as electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS), can accurately determine the intact molecular weight of this compound, often as protonated or cationized molecules scbt.com. This accurate mass measurement is essential for confirming the elemental composition.

Tandem MS (MS/MS or MSⁿ) involves the fragmentation of the parent ion and analysis of the resulting fragment ions. By analyzing the fragmentation pattern, researchers can deduce the sequence of the oligosaccharide chain, identify the points of attachment of the lipid and phosphoglycerate moieties, and gain insights into the structure of each component. Different fragmentation techniques (e.g., collision-induced dissociation, electron transfer dissociation) can provide complementary fragmentation pathways, yielding different sets of fragment ions that help in comprehensive structural mapping.

X-ray Crystallography and Electron Diffraction are powerful techniques for determining the precise three-dimensional structure of molecules at atomic resolution, particularly when crystalline material is available researchgate.net.

X-ray Crystallography of a high-quality crystal of this compound or a co-crystal with its target could provide definitive information about the arrangement of every atom in the molecule, including absolute stereochemistry. This technique is the gold standard for structural determination but can be challenging for large, flexible, or difficult-to-crystallize molecules like complex glycolipids.

Electron Diffraction (MicroED) has emerged as a valuable tool for determining the structures of very small crystals that are not suitable for X-ray diffraction. This technique could potentially be applied to microcrystalline samples of this compound, providing high-resolution structural information in the solid state.

While obtaining suitable crystals of complex natural products can be difficult, successful crystallization and analysis by these methods would provide invaluable, unambiguous structural data.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and electronic transitions within the this compound molecule.

IR Spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to the vibrational modes of specific chemical bonds. The IR spectrum provides a "fingerprint" that can help identify the presence of key functional groups such as hydroxyl groups (from sugars and lipid alcohol), carbonyl groups (from ester or amide linkages), phosphate (B84403) groups, and glycosidic linkages.

Raman Spectroscopy is another vibrational technique that provides complementary information to IR spectroscopy, based on inelastic scattering of light. It can be particularly useful for studying the vibrational modes of carbon chains and rings.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, which is associated with electronic transitions in molecules containing chromophores, such as conjugated double bonds or aromatic rings. If this compound contains a chromophore (as suggested for related moenomycins citeab.com), UV-Vis spectroscopy can provide information about this part of the molecule and its electronic properties.

Computational Approaches in this compound Structural Modeling and Conformation Analysis

Computational approaches play an increasingly important role in complementing experimental data for structural elucidation and understanding the conformational behavior of complex molecules like this compound.

Molecular Modeling techniques, such as molecular mechanics and quantum mechanics calculations, can be used to build initial 3D models of this compound based on spectroscopic data and known chemical principles.

Conformational Analysis using computational methods helps explore the possible spatial arrangements of the flexible parts of the molecule, particularly the lipid chain and the linkages between the different moieties. This is important for understanding the molecule's biological activity, as the active conformation may be crucial for binding to its target. Techniques like molecular dynamics simulations can provide insights into the dynamic behavior and preferred conformations in different environments.

In Silico Prediction of Spectroscopic Properties can be used to compare predicted NMR shifts, vibrational frequencies, or UV-Vis spectra with experimental data, helping to validate proposed structures and distinguish between possible isomers.

Molecular Mechanism of Action of Macarbomycin

Specific Inhibition of Bacterial Peptidoglycan Synthesis

Macarbomycin specifically inhibits bacterial peptidoglycan synthesis. jst.go.jp Peptidoglycan is a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units, cross-linked by short peptides. wikipedia.org This mesh-like layer provides structural integrity to the bacterial cell wall, protecting the cell from osmotic lysis. wikipedia.orgfrontiersin.org Antibiotics that target peptidoglycan synthesis are effective because this structure is essential for bacterial survival and is absent in mammalian cells. sigmaaldrich.com

Direct Targeting of Transglycosylase (PGT) Activity

The primary target of this compound is the transglycosylase (PGT) enzyme. researchgate.net PGTs are involved in the polymerization of lipid II, a peptidoglycan precursor, into glycan chains. wikipedia.orgresearchgate.net This transglycosylation reaction is a crucial step in the elongation of the peptidoglycan backbone. researchgate.net By directly inhibiting PGT activity, this compound prevents the proper assembly of the peptidoglycan layer. researchgate.net

Biochemical Interactions with Peptidoglycan Precursors and Enzymes

This compound's inhibitory activity stems from its interaction with the peptidoglycan synthesis machinery. While detailed studies on this compound's specific binding site are less extensive than for related antibiotics like moenomycin, its action on PGT suggests it interferes with the enzyme's ability to utilize its substrate, lipid II. researchgate.netnih.gov Peptidoglycan synthesis involves a series of steps, starting with the synthesis of precursors in the cytoplasm and their transport to the membrane. wikipedia.orgsigmaaldrich.com Enzymes like MurA and MurB are involved in the early stages of precursor synthesis. nih.gov this compound acts at a later stage, directly impacting the polymerization of these precursors into the cell wall structure via PGT inhibition. wikipedia.orgresearchgate.net

Effects on Bacterial Cell Wall Architecture and Assembly Dynamics

Inhibition of PGT by this compound disrupts the normal assembly dynamics of the bacterial cell wall. The cell wall is a dynamic structure that undergoes continuous remodeling during bacterial growth and division. frontiersin.org Proper synthesis and integration of new peptidoglycan strands are essential for maintaining cell shape and integrity. frontiersin.orgnih.gov By blocking the transglycosylation step, this compound prevents the addition of new glycan units to the growing peptidoglycan meshwork. This leads to defects in cell wall architecture, potentially resulting in weakened areas prone to lysis due to internal osmotic pressure. wikipedia.orgnih.gov

Comparative Mechanistic Investigations with Other Transglycosylase Inhibitors (e.g., Moenomycin, Diumycin)

This compound belongs to a class of phosphoglycolipid antibiotics that inhibit bacterial transglycosylases. jst.go.jp Moenomycin is another well-studied antibiotic in this class and is considered a potent inhibitor of PGTs. nih.govnih.gov Both this compound and moenomycin interfere with the transglycosylation reaction, preventing the polymerization of lipid II. researchgate.netnih.gov Studies comparing the activity of these antibiotics have shown that they inhibit peptidoglycan synthesis and cause the accumulation of lipid intermediates. asm.org For example, diumycin (B1170300) A, another antibiotic affecting peptidoglycan synthesis, has been shown to inhibit peptidoglycan synthesis and cause lipid intermediate accumulation in cell-free systems from Escherichia coli and Bacillus stearothermophilus. asm.org Moenomycin and prasinomycin A also exhibit similar effects. asm.org While moenomycin is known to bind directly to the active site of the transglycosylase domain, preventing lipid II polymerization, the precise comparative binding characteristics of this compound are often discussed in relation to moenomycin due to their shared target and class. nih.gov

AntibioticTarget EnzymeEffect on Peptidoglycan SynthesisAccumulation of Lipid Intermediate
This compoundTransglycosylase (PGT)InhibitsYes (Implied by mechanism)
MoenomycinTransglycosylase (PGT)InhibitsYes
Diumycin AAffects PGT activityInhibitsYes
Prasinomycin AAffects PGT activityInhibitsYes

Note: Data on this compound's direct effect on lipid intermediate accumulation is inferred from its shared mechanism with Moenomycin and Diumycin.

Influence on Membrane Permeability and Associated Cellular Processes

While the primary target of this compound is the cell wall synthesis machinery, its action can indirectly influence membrane permeability and associated cellular processes. The bacterial cell wall and the cytoplasmic membrane are intimately linked, with many cell wall synthesis enzymes, including PGTs, being membrane-bound proteins. nih.govbasicmedicalkey.com Disruption of cell wall synthesis can affect the integrity and function of the cell membrane. numberanalytics.commdpi.com Changes in cell wall architecture can impact membrane dynamics and potentially alter the transport of molecules across the membrane. numberanalytics.comsavemyexams.com Furthermore, the stress on the cell caused by a defective cell wall can trigger various cellular responses and potentially affect membrane-associated processes. numberanalytics.com

Preferential Inhibition in Specific Bacterial Strains (e.g., Escherichia coli with R-plasmids)

Interestingly, the sensitivity to this compound can be influenced by the presence of R-plasmids in bacterial strains, such as Escherichia coli. Studies have shown that the presence of derepressed sex factors, which determine F-type pili formation and are often associated with R-plasmids, can increase the sensitivity of E. coli strains to this compound. asm.orgnih.govwikipedia.org This suggests a potential link between the presence of certain plasmids, cell surface characteristics (like pili), and the effectiveness of this compound, although the exact mechanism behind this increased sensitivity requires further investigation. asm.orgnih.gov

Bacterial Resistance Mechanisms to Macarbomycin

Elucidation of Biochemical Resistance Pathways

Bacterial resistance to macarbomycin can arise through biochemical pathways that interfere with the antibiotic's action. These pathways primarily involve modifications to the antibiotic's target or enzymatic processes that inactivate or alter the this compound molecule itself.

Alterations in Target Enzyme (Transglycosylase) Structure or Expression

This compound is understood to exert its effect by inhibiting bacterial transglycosylase (TG) enzymes, which are essential for the polymerization of peptidoglycan, a critical component of the bacterial cell wall. google.comresearchgate.netnih.gov Resistance can emerge through alterations in the structure or expression levels of these target transglycosylases. Changes in the amino acid sequence or conformation of the transglycosylase enzyme could potentially reduce the binding affinity of this compound, thereby diminishing its inhibitory effect. While moenomycin, a related transglycosylase inhibitor, has shown slow rates of resistance development and absence of cross-resistance in some studies, the potential for target enzyme alteration as a resistance mechanism to this compound remains a critical area of investigation. researchgate.net Increased expression of transglycosylase enzymes could also potentially titrate out the available this compound, requiring higher concentrations of the antibiotic to achieve an inhibitory effect. Research into vancomycin-resistant Staphylococcus aureus (VRSA) mutants has indicated that enhanced transglycosylase activity may play a role in reduced susceptibility to glycopeptides and potentially other cell wall active agents like this compound. nih.gov

Enzymatic Inactivation or Modification of this compound

Bacteria can develop resistance by producing enzymes that inactivate or modify the antibiotic molecule, rendering it ineffective. nih.govreactgroup.org While specific enzymatic inactivation mechanisms for this compound are not extensively detailed in the provided context, this is a common strategy employed by bacteria against various antibiotic classes, including macrolides and beta-lactams. government.se Such enzymes could cleave specific bonds within the this compound structure or add chemical groups that interfere with its ability to bind to the transglycosylase target. Enzymatic inactivation often confers resistance specifically to structurally related drugs. government.se

Genetic Basis of this compound Resistance

The biochemical resistance mechanisms observed in bacteria are underpinned by genetic changes. These genetic determinants can be located on mobile genetic elements like plasmids or arise from mutations on the bacterial chromosome.

Plasmid-Mediated Resistance Determinants and Transfer

Plasmid-mediated resistance involves the acquisition of genes located on plasmids, which are extrachromosomal DNA molecules that can be transferred between bacteria through processes like conjugation. nih.govmdpi.comfrontiersin.orgmednexus.orgbiorxiv.org This horizontal gene transfer allows for the rapid dissemination of resistance within bacterial populations and even across different species. nih.govredalyc.org Studies have shown instances of selective toxicity of this compound to Gram-negative bacteria carrying conjugative R-plasmids, suggesting a link between plasmids and this compound susceptibility or resistance in certain contexts. google.com Plasmid-mediated determinants could encode for enzymes that inactivate this compound, efflux pumps that pump the antibiotic out of the cell, or proteins that protect or alter the transglycosylase target. reactgroup.orgredalyc.org

Chromosomal Mutations Affecting Susceptibility

Mutations occurring on the bacterial chromosome can also lead to reduced susceptibility or resistance to this compound. nih.govjpedres.orgplos.orgfrontiersin.org These mutations can affect genes encoding the transglycosylase target, leading to structural changes that reduce this compound binding. nih.gov Alternatively, mutations in regulatory genes could lead to altered expression levels of the target enzyme or efflux pumps. redalyc.org Chromosomal mutations can also impact metabolic pathways within the bacteria, indirectly affecting antibiotic uptake or activity. nih.govnih.gov While plasmid-mediated resistance allows for rapid spread, chromosomal mutations are heritable by daughter cells during replication. nih.gov

Synthetic and Semisynthetic Chemical Biology of Macarbomycin

Methodologies for the Total Synthesis of Macarbomycin and its Core Structures

The total synthesis of complex natural products like this compound and its related Moenomycin family members represents a formidable challenge in organic chemistry due to their intricate structures, which typically include multiple glycosidic linkages, a phosphoglyceric acid moiety, and a lipid chain nih.govpsu.edu. While the specific total synthesis of this compound is not extensively detailed in the provided sources, efforts towards the total synthesis of related Moenomycins, such as Moenomycin A, offer valuable insights into the methodologies applicable to this class of compounds.

The total synthesis of Moenomycin A, for instance, involves the construction of a complex pentasaccharide attached to a moenocinol-phosphoglycerate unit nih.gov. This synthesis requires the formation of five different glycosidic linkages, including challenging β-linkages to C2 acetamido sugars nih.gov. Methodologies employed in such syntheses often involve sophisticated glycosylation chemistry, such as sulfoxide (B87167) glycosylation, which requires careful optimization to achieve stereoselectivity nih.gov. The oligosaccharide portion is typically built in a modular fashion, synthesizing smaller disaccharide or trisaccharide units before coupling them to form the larger saccharide chain nih.gov.

Key core structures of this compound and Moenomycins include a BCEF tetrasaccharide unit and the moenocinol-phosphoglycerate moiety nih.govpsu.edu. The synthesis of these core structures independently allows for the exploration of chemical modifications and the subsequent assembly into full or partial analogs. The complexity arises from the density of functional groups and the need for precise control over stereochemistry at multiple chiral centers nih.gov.

Rational Design and Chemical Synthesis of this compound Analogs and Derivatives

The chemical synthesis of analogs and derivatives of this compound and related Moenomycins is a crucial approach for understanding their mechanism of action and improving their properties nih.gov. Rational design in this context involves identifying key structural elements believed to be important for activity and systematically modifying them through chemical synthesis.

Synthesis of derivatives often focuses on different parts of the molecule:

Oligosaccharide Modifications: Analogs with variations in the sugar units (B, C, D, E, F) and their linkages have been synthesized nih.gov. This includes altering the presence or absence of the branching glucose unit (D), modifying sugar units C and E, and changing the stereochemistry or functionalization of unit F nih.gov. Different glycosylation strategies are employed to achieve these modifications psu.edu.

Lipid Chain Alterations: The polyisoprenyl lipid chain attached to the phosphoglycerate moiety is another site for modification. Synthesis of analogs with different lipid chain structures or lengths has been reported nih.govpsu.edu. For example, nerylmoenomycin, containing a 10-carbon lipid, was synthesized to probe the role of the lipid moiety nih.gov.

Phosphoglycerate Modifications: The 3-phosphoglyceric acid (3-PG) unit is a unique structural feature. Chemical modifications to the phosphoglyceric acid moiety have been made to investigate the role of the carboxylate and the negative charge on the phosphate (B84403) group nih.gov.

Chromophore Variations: In some moenomycins, the carboxylic acid group of unit B is linked to a chromophore unit (A) nih.gov. Modifications or variations in this chromophore have also been explored through synthesis nih.gov.

Chemical synthesis provides access to a diverse library of analogs and fragments, which are essential for detailed biological evaluation and structure-activity relationship studies nih.gov. The synthetic routes are often complex, requiring the use of protecting group strategies and optimized reaction conditions to selectively modify specific parts of the molecule.

Structure-Activity Relationship (SAR) Studies of Chemically Modified this compound Scaffolds

Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological activity slideshare.netcreative-proteomics.com. For this compound and the Moenomycin family, SAR studies, particularly around the Moenomycin A scaffold, have provided valuable insights into the structural requirements for their antibiotic activity researchgate.net.

These studies involve synthesizing chemically modified scaffolds and evaluating their biological effects. Key findings from SAR studies on related moenomycins indicate:

Certain functional groups within the oligosaccharide-3PG moiety are crucial for antibiotic activity researchgate.net.

Minimal pharmacophores have been identified, highlighting the essential structural components required for in vivo activity researchgate.net. These minimal pharmacophores may vary, potentially including different combinations of sugar rings researchgate.net.

Modifications to the lipid and chromophore parts of the molecule can significantly impact activity researchgate.net. Data from SAR studies on the Moenomycin A scaffold have been summarized, indicating the relative anti-staphylococcal activity of derivatives with modifications in these regions researchgate.net.

SAR analysis allows for the identification of functional groups responsible for biological effects, guiding further chemical synthesis to optimize activity creative-proteomics.com. By systematically altering the chemical structure and observing the effect on biological function, chemists can refine compounds and develop a deeper understanding of how the molecule interacts with its biological target creative-proteomics.com. This process is fundamental to the rational design of new and improved antibiotic candidates.

Based on the provided search results, while general principles of fermentation process optimization, microbial strain improvement, media composition, and bioprocess parameters are discussed, there is no specific information or detailed research findings available regarding the fermentation process optimization solely for the chemical compound this compound within the provided context. The search results discuss these optimization strategies in the context of other microbial products such as bioethanol, enzymes, and other metabolites.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound this compound's fermentation process optimization based strictly on the provided outline and the information contained in the given search results.

The provided search results touch upon:

General industrial fermentation problems and optimization approaches, including temperature control, pH regulation, oxygen supply, feeding techniques, and agitation .

Optimization of agitation and aeration in fermentation processes and their effect on dissolved oxygen levels jksus.orgnih.govjmb.or.kr.

Strategies for fermentation medium optimization, highlighting the importance of carbon and nitrogen sources and their concentrations nih.govfrontiersin.orgslideshare.netmdpi.comscialert.netfrontiersin.orgpjmonline.org.

The role of mineral and trace element supplementation in fermentation media slideshare.netmdpi.comscialert.netijcmas.comorffa.comnih.govmdpi.com.

Microbial strain improvement strategies, including mutagenesis and genetic engineering, for enhancing product yield mdpi.comresearchgate.netnih.govsjtu.edu.cnnih.govfrontiersin.orgukri.orgd-nb.infomuni.cz.

Optimization of physical parameters such as temperature, pH, and agitation speed for fermentation frontiersin.orgijcmas.comeajournals.orgresearchgate.netehemj.comfrontiersin.org.

However, none of these results provide specific data, findings, or detailed discussions directly related to this compound fermentation optimization as required by the subject and instructions. Result scribd.com mentions this compound as a natural organophosphorus antibiotic but focuses on its chemical synthesis and derivatives, not its fermentation process.

Due to the lack of specific information on this compound fermentation optimization in the provided context, a detailed article adhering strictly to the requested outline and focusing solely on this compound cannot be generated.

Fermentation Process Optimization for Macarbomycin Production

Bioprocess Parameter Optimization for Industrial-Scale Production

Advanced Fermentation Strategies (e.g., Fed-Batch, Continuous Cultivation)

Advanced fermentation strategies, such as fed-batch and continuous cultivation, are employed to improve the efficiency and yield of microbial processes compared to simple batch fermentation nottingham.ac.ukremedypublications.cominfors-ht.com.

Fed-batch fermentation is a widely used strategy in industrial antibiotic production nottingham.ac.ukremedypublications.com. This method involves the sequential addition of substrates to the bioreactor during the fermentation process, rather than providing all nutrients at the beginning as in batch culture nottingham.ac.ukinfors-ht.com. This controlled feeding allows for the maintenance of substrate concentrations at optimal levels, which can maximize the rate of product formation and prevent substrate inhibition or depletion nottingham.ac.ukremedypublications.com. Fed-batch processes can be operated with either variable or constant volume nottingham.ac.uk. A common approach involves an initial batch phase for rapid biomass growth, followed by a fed-batch phase where the substrate is added gradually infors-ht.commdpi.com. This strategy offers better control over microbial growth and metabolism, potentially leading to higher product titers and yields nottingham.ac.ukremedypublications.cominfors-ht.com. Furthermore, compared to continuous culture, fed-batch fermentation can help minimize issues related to genetic drift in the microbial population over time nottingham.ac.uk. Macarbomycin production has been mentioned in the context of fed-batch processes scribd.com.

Continuous cultivation involves the continuous feeding of fresh medium into the bioreactor and simultaneous removal of culture broth nottingham.ac.uk. This maintains the microorganisms in a state of continuous growth and product formation. While continuous culture can offer high productivity rates, it also presents challenges, particularly the risk of genetic instability and the selection of less productive variants over prolonged operation nottingham.ac.uk. Although continuous culture has been explored for antibiotic production researchgate.net, fed-batch strategies are often preferred for secondary metabolites like this compound due to the need to control growth rates and prevent genetic drift that can negatively impact productivity nottingham.ac.uk.

Development of Efficient Downstream Processing and Purification Methodologies

Efficient downstream processing and purification are critical steps in recovering this compound from the fermentation broth in a pure and active form. The complexity of the fermentation broth, containing microbial biomass, residual nutrients, metabolic byproducts, and the target antibiotic, necessitates a series of separation and purification steps.

While specific detailed protocols for this compound purification are not extensively documented in the provided snippets, general principles for isolating antibiotics, particularly phosphoglycolipids like this compound, and techniques used for analyzing them offer insights into potential methodologies.

Initial steps typically involve the separation of microbial biomass from the liquid broth, often achieved through filtration or centrifugation. Following clarification, the antibiotic needs to be extracted. Given that this compound is a phosphoglycolipid, extraction methods suitable for such compounds would be employed. For instance, the extraction of bambermycin (B10762621), another phosphoglycolipid antibiotic, has involved using mixtures of methanol (B129727) and ammonium (B1175870) hydroxide (B78521) researchgate.net.

Subsequent purification steps aim to isolate this compound from other soluble components in the extract. Chromatography is a widely used technique for antibiotic purification jst.go.jpwdh.ac.id. Various chromatographic methods, including adsorption chromatography, partition chromatography, and high-performance liquid chromatography (HPLC), can be applied based on the chemical properties of this compound and the impurities present jst.go.jpwdh.ac.idnih.gov. Early studies on this compound utilized paper chromatography for analysis and separation of different components wdh.ac.id.

An example of chromatographic separation of this compound components by paper chromatography is shown below, illustrating different retention factor (Rf) values for this compound and its related compounds wdh.ac.id:

CompoundRf Value
This compound0.34
This compound I₁0.55
This compound I₂0.26
This compound II0.26
This compound III0.40

Techniques for removing specific impurities, such as phospholipids, may also be necessary for phosphoglycolipid antibiotics researchgate.net. Low-temperature purification and specialized cartridges have been used for phospholipid removal in the purification of bambermycin researchgate.net.

The optimization of downstream processing aims to achieve high recovery yield and purity of this compound while being cost-effective and scalable for industrial production. This often involves evaluating different solvents, resins, and operating conditions for each purification step.

Advanced Methodologies in Macarbomycin Research

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

Integrated omics approaches, combining data from genomics, proteomics, and metabolomics, offer a comprehensive view of biological systems and are valuable in understanding the effects of antibiotics like macarbomycin. This multi-omics integration helps to identify the key drivers or "molecular mechanisms" of a condition that might be missed by single-omics approaches. genexplain.com By integrating different omics data, researchers can move beyond correlations to causal insights. genexplain.com

In the context of this compound research, integrated omics could be used to:

Genomics: Study the genetic basis of this compound production in Streptomyces species or investigate resistance mechanisms in target bacteria by analyzing genomic alterations.

Proteomics: Identify proteins whose expression levels are affected by this compound treatment, potentially revealing its cellular targets and downstream effects. Proteomics can also help strengthen the search for master regulators. genexplain.com

Metabolomics: Analyze changes in the metabolic profiles of bacteria upon exposure to this compound, providing insights into how the compound disrupts cellular processes. Metabolomics can help reveal which differentially expressed genes are most critical for metabolome changes. genexplain.com

Integrating these data types allows researchers to build a holistic picture, for example, showing how changes at the genomic level can lead to changes in gene expression (transcriptomics, though not explicitly in the outline but often part of omics studies), which in turn affect protein networks and ultimately cellular metabolism. genexplain.com This systems-level view is powerful for understanding complex issues like drug resistance. genexplain.com

High-Throughput Screening Techniques for Analog Discovery and Activity Profiling

High-throughput screening (HTS) techniques are crucial for accelerating the discovery of new this compound analogs or compounds with similar mechanisms of action. HTS allows for the rapid testing of large libraries of chemical compounds against specific biological targets or phenotypic responses. nih.gov

In this compound research, HTS can be applied to:

Analog Discovery: Screen diverse chemical libraries to identify compounds structurally related to this compound that exhibit desired activity, such as enhanced potency or altered specificity.

Activity Profiling: Evaluate the activity of this compound and its analogs against a wide range of bacterial strains, including resistant isolates, to understand their spectrum of activity and identify potential uses. Phenotypic screens can be developed for identifying new chemical entities with antibacterial activity against multidrug-resistant pathogens. nih.gov

HTS assays can be designed to measure various indicators of antibacterial activity, such as inhibition of growth or cell lysis. nih.gov The increased sensitivity of some HTS assays can improve the ability to detect molecules with activity, even at concentrations below the minimum inhibitory concentration. nih.gov

Bioinformatic and Chemoinformatic Tools for Structure-Function Prediction

Bioinformatic and chemoinformatic tools are essential for analyzing the vast amount of data generated in this compound research and for predicting the relationship between the structure of this compound and its biological function. ejosdr.com

These tools can be used for:

Structure Prediction: While the structure of this compound is known, these tools can be applied to predict the structures of potential new analogs or to model the interaction of this compound with its target enzyme, transglycosylase. Protein structure prediction, a task in bioinformatics, aims to decipher the three-dimensional architecture of a protein solely from its amino acid sequence. ijcmas.com

Function Prediction: Predict the biological activity or potential targets of this compound and its analogs based on their chemical structures and comparisons to known compounds. Bioinformatic tools assist in the annotation and prediction of protein function by analyzing sequence and structure to identify conserved domains, functional sites, and motifs. ejosdr.com These tools can provide insights into protein activity, enzymatic function, and involvement in specific biological processes. ejosdr.com

Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between structural modifications in this compound analogs and changes in their biological activity. This helps in designing and synthesizing compounds with improved properties. Chemoinformatic tools can be used to organize, store, retrieve, and integrate varied protein data from many sources, making it available for analysis. ejosdr.com

Bioinformatics plays a critical role in predicting protein structures, which is essential for understanding protein function, interactions, and drug discovery. ejosdr.com Even in the absence of experimental structures, bioinformatics tools can create three-dimensional models using computational techniques. ejosdr.com

Advanced Microscopy for Cellular Localization and Interaction Studies

Advanced microscopy techniques provide crucial visual information about the localization of this compound within bacterial cells and its interactions with cellular components.

Techniques such as:

Electron Microscopy (EM): Provides high-resolution images of bacterial cell ultrastructure and can be used to visualize the effects of this compound on cell wall synthesis. For example, electron microscopy revealed a thickened cell wall in a vancomycin-resistant Staphylococcus aureus mutant that also showed decreased susceptibility to this compound. nih.gov EM, particularly transmission electron microscopy (TEM), offers precise insights into cellular uptake, transport, and localization. nih.gov

Super-resolution Fluorescence Microscopy: Allows for the visualization of specific molecules within cells with resolutions beyond the diffraction limit of traditional light microscopy. bruker.com This can be used to study the localization of fluorescently labeled this compound or its interaction with target proteins in live cells. Single-molecule localization microscopy (SMLM) can image at a resolution of ~20 nm or less, allowing more precise information about interactions between biomolecules. bruker.com

Live-cell Imaging: Using advanced light microscopy techniques, researchers can observe the dynamic processes of this compound entering cells and interacting with its targets in real-time. microscopycourse.nl

Electron microscopy techniques like TEM and scanning electron microscopy (SEM) play a key role in obtaining detailed information about how nanoparticles interact with cells, enabling visualization with enhanced clarity and magnification. nih.gov This capability helps understand how substances enter cells, transport to specific locations, and interact with various cellular components. nih.gov Advanced microscopy supports high-resolution imaging of specifically labeled cellular structures, bridging the gap between conventional light and electron microscopy. bruker.com

Future Directions and Emerging Research Avenues for Macarbomycin

Complete Elucidation of Remaining Structural Variants and Heterogeneities

Macarbomycin is often described as a member of the moenomycin group, which itself can exist as a mixture of compounds google.com. While the chemical structures of some moenomycins like Moenomycin A and Pholipomycin have been established, the precise chemical nature of other members, including this compound, has been reported as remaining to be determined google.com. Structural elucidation of some moenomycins has been challenging due to instability and low production levels google.com.

Further research is needed to fully characterize all the structural variants and heterogeneities present in this compound preparations. This complete elucidation is crucial for understanding the structure-activity relationships of different this compound components and identifying potentially more potent or pharmacokinetically favorable variants. Techniques such as advanced nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry could play a significant role in this endeavor nmrj.jp. Understanding the complete structural landscape of this compound is a foundational step for rational design and development of improved analogs.

Novel Strategies to Overcome and Prevent this compound Resistance

While this compound's target, bacterial transglycosylase, is considered an attractive and as-yet unexploited drug target in widespread clinical use, the potential for resistance still exists google.comresearchgate.net. Resistance mechanisms to antibiotics are multifaceted and can include enzymatic modification or inactivation, reduced binding affinity to targets, altered cell surface permeability, and active efflux mdpi.comnih.gov. Although specific published information on this compound resistance genes or their transfer is limited, by analogy to other anti-ribosomal antimicrobials and cell wall inhibitors, potential mechanisms could involve structural changes in the ribosomal 30S subunit, ribosomal protection, suppression of autolytic systems, or reduced membrane permeability government.senih.gov. Studies have shown decreased susceptibility to this compound in certain resistant strains, such as an 8-fold decrease observed in a vancomycin-resistant Staphylococcus aureus mutant nih.govresearchgate.net.

Future research should focus on proactively investigating potential resistance mechanisms to this compound. This includes studying how bacteria might develop reduced susceptibility, identifying any genes that could confer resistance, and understanding how these mechanisms might interfere with the efficacy of this compound or lead to cross-resistance with other antibiotics, particularly those targeting cell wall synthesis or the ribosome government.se. Developing novel strategies to overcome or prevent the emergence of resistance is paramount for the long-term utility of this compound or its derivatives. This could involve identifying adjuvants that counteract resistance mechanisms, designing this compound analogs less susceptible to inactivation or efflux, or exploring combination therapies. nih.gov.

Metabolic Engineering and Synthetic Biology for Engineered this compound Production

This compound is a natural product produced by microorganisms, specifically Streptomyces halstedii in the case of Carbomycin A, a related macrolide antibiotic government.senih.gov. The production of complex natural products like this compound through traditional fermentation methods can face challenges in terms of yield, consistency, and the production of undesired structural variants frontiersin.orgfrontiersin.org. Metabolic engineering and synthetic biology offer powerful tools to optimize and engineer the biosynthesis of natural products frontiersin.orgfrontiersin.orgopenaccessjournals.commdpi.comrsc.org.

Applying metabolic engineering approaches to the producing organism could involve manipulating biosynthetic pathways to increase this compound yield, reduce heterogeneity by minimizing the production of related compounds, or even engineer the production of specific, desired structural variants frontiersin.orgfrontiersin.orgmdpi.com. Synthetic biology techniques could be used to design and construct artificial genetic circuits or pathways in heterologous hosts for the efficient and controlled production of this compound or its precursors frontiersin.orgmdpi.com. This could potentially lead to higher yields, improved purity, and the ability to produce novel, non-naturally occurring analogs with enhanced properties frontiersin.orgfrontiersin.orgopenaccessjournals.commdpi.com. The integration of systems metabolic engineering, which combines synthetic biology, systems biology, and evolutionary engineering, holds significant potential for creating efficient microbial cell factories for the production of desired compounds openaccessjournals.com.

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While this compound is primarily known for its antibacterial activity targeting cell wall synthesis, natural products often possess a range of biological activities google.comresearchgate.netnih.govmdpi.com. Exploring undiscovered biological activities of this compound could reveal novel therapeutic potential beyond its traditional antibacterial use.

Research could investigate this compound's effects on other biological targets or pathways in bacterial cells, or even explore potential activities against other pathogens, such as fungi or parasites. Furthermore, given the diverse biological activities found in other macrolides and natural products, this compound could potentially possess anti-inflammatory, immunomodulatory, or even anticancer properties that have not yet been fully explored nih.govmdpi.comlongdom.orgnih.govresearchgate.net. High-throughput screening assays and phenotypic profiling could be employed to systematically investigate a wide range of potential biological activities. Identifying new therapeutic applications for this compound would significantly increase its value and relevance in medicine.

Application of Artificial Intelligence and Machine Learning in this compound Research and Development

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied across various scientific disciplines, including drug discovery and development mit.edunih.govsciopen.comyoutube.comapple.com. These computational tools can analyze vast datasets and identify patterns and relationships that may not be apparent through traditional methods mit.edunih.govyoutube.com.

Q & A

Basic Research Questions

Q. What are the established mechanisms of action of Macarbomycin against bacterial pathogens?

  • Methodological Answer : Conduct a systematic review of peer-reviewed studies using databases like PubMed and Web of Science. Focus on papers employing biochemical assays (e.g., binding affinity tests via surface plasmon resonance) or structural analyses (e.g., X-ray crystallography of this compound-target complexes). Cross-reference findings with related glycopeptide antibiotics to identify conserved or novel mechanisms .

Q. How can researchers optimize in vitro susceptibility testing protocols for this compound?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) with adjustments for this compound’s solubility. Include quality control strains (e.g., Staphylococcus aureus ATCC 29213) and validate results via triplicate trials. Account for pH-dependent stability by buffering media to physiological conditions (pH 7.2–7.4) .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Validate methods using spike-and-recovery experiments in relevant matrices (e.g., serum, tissue homogenates). Include internal standards (e.g., deuterated analogs) to control for matrix effects .

Advanced Research Questions

Q. How should contradictory data on this compound’s minimum inhibitory concentration (MIC) values be addressed in meta-analyses?

  • Methodological Answer : Perform heterogeneity analysis using tools like I² statistics to quantify variability. Stratify studies by experimental variables (e.g., inoculum size, growth media). Apply random-effects models to account for methodological diversity. Transparently report limitations in PRISMA-compliant frameworks .

Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with β-lactam antibiotics?

  • Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Validate synergy via time-kill curves over 24–48 hours. Include mechanistic studies (e.g., β-lactamase inhibition assays) to differentiate pharmacokinetic vs. pharmacodynamic interactions. Replicate findings across multiple bacterial strains to assess generalizability .

Q. Which statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/LC₅₀ values with 95% confidence intervals. For in vivo studies, apply mixed-effects models to account for inter-individual variability. Use tools like GraphPad Prism or R’s drc package for robust analysis .

Q. How can researchers address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK/PD) profiling?

  • Methodological Answer : Design crossover studies in preclinical models (e.g., murine infection models) to measure AUC/MIC ratios. Integrate population pharmacokinetic modeling (e.g., NONMEM) with Monte Carlo simulations to predict human dosing. Compare results to structurally analogous antibiotics to infer class-specific trends .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Methodological Answer : Implement orthogonal purification methods (e.g., reverse-phase HPLC followed by lyophilization). Characterize batches via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Share protocols openly in supplementary materials to enhance reproducibility .

Key Considerations for Rigorous Inquiry

  • Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .
  • Interdisciplinary Approaches : Combine genomic (e.g., RNA-seq) and metabolomic profiling to elucidate resistance mechanisms .
  • Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.